molecular formula C14H17N3 B12967386 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Cat. No.: B12967386
M. Wt: 227.30 g/mol
InChI Key: GORZKCKLDALJNO-UHFFFAOYSA-N
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Description

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused imidazo-pyridine ring system, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where histamine hydrochloride reacts with paraformaldehyde to form the tetrahydroimidazo[4,5-c]pyridine core . This reaction typically occurs under mild conditions and can be further modified to introduce the benzyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.

Scientific Research Applications

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutaminyl cyclase, an enzyme that plays a role in the pathogenesis of periodontitis . By inhibiting this enzyme, the compound can disrupt the bacterial processes that contribute to the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is unique due to its specific imidazo-pyridine ring system and the presence of benzyl and methyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H17N3/c1-16-11-15-13-10-17(8-7-14(13)16)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

GORZKCKLDALJNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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